Dodecan-1-amine;thiocyanic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

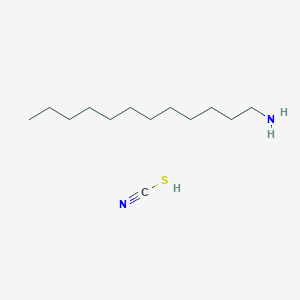

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

dodecan-1-amine;thiocyanic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N.CHNS/c1-2-3-4-5-6-7-8-9-10-11-12-13;2-1-3/h2-13H2,1H3;3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZBWZSULGNNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN.C(#N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066753 | |

| Record name | Thiocyanic acid, compd. with 1-dodecanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22031-31-8 | |

| Record name | Thiocyanic acid, compd. with 1-dodecanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22031-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyanic acid, compd. with 1-dodecanamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022031318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, compd. with 1-dodecanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocyanic acid, compd. with 1-dodecanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiocyanic acid, compound with dodecylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dodecan-1-amine Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dodecan-1-amine thiocyanate, an alkylammonium salt. The document details a proposed synthetic protocol, presents key data in a structured format, and includes a visual representation of the chemical transformation. This guide is intended for professionals in the fields of chemical research and drug development who require a foundational understanding of the preparation of such amine salts.

Introduction

Dodecan-1-amine thiocyanate is the salt formed from the reaction of the primary amine, dodecan-1-amine, and thiocyanic acid. As an alkylammonium salt, it possesses both a long hydrophobic alkyl chain and a hydrophilic ionic headgroup, suggesting potential applications as a surfactant, phase-transfer catalyst, or as an intermediate in the synthesis of more complex molecules. The presence of the thiocyanate anion also introduces a versatile functional group that can be utilized in further chemical modifications. While specific literature on the synthesis of dodecan-1-amine thiocyanate is sparse, its preparation can be reliably achieved through a straightforward acid-base reaction.

Synthesis of Dodecan-1-amine Thiocyanate

The synthesis of dodecan-1-amine thiocyanate is predicated on the fundamental chemical principle of an acid-base neutralization reaction. Dodecan-1-amine, a primary aliphatic amine, acts as a Brønsted-Lowry base, accepting a proton from thiocyanic acid. A common and practical approach for this synthesis involves the reaction of dodecan-1-amine with ammonium thiocyanate. In this reaction, the dodecylammonium cation and the thiocyanate anion are formed. The ammonia generated is a volatile byproduct that can be removed from the reaction mixture.

Proposed Reaction Scheme

The overall chemical equation for the synthesis of dodecan-1-amine thiocyanate from dodecan-1-amine and ammonium thiocyanate is as follows:

CH₃(CH₂)₁₁NH₂ + NH₄SCN ⇌ [CH₃(CH₂)₁₁NH₃]⁺[SCN]⁻ + NH₃

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of dodecan-1-amine thiocyanate. This protocol is based on established principles of amine salt formation.

3.1. Materials and Reagents

-

Dodecan-1-amine (C₁₂H₂₇N)

-

Ammonium thiocyanate (NH₄SCN)

-

Ethanol (C₂H₅OH), anhydrous

-

Diethyl ether ((C₂H₅)₂O)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Crystallizing dish

3.2. Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 18.54 g (0.1 mol) of dodecan-1-amine in 100 mL of anhydrous ethanol. To this solution, add 7.61 g (0.1 mol) of ammonium thiocyanate.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux with continuous stirring. The reaction progress can be monitored by the evolution of ammonia gas (note: perform in a well-ventilated fume hood). A typical reaction time is 2-4 hours.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Isolation and Purification: The resulting crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.

-

Washing and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities. Dry the purified dodecan-1-amine thiocyanate in a desiccator under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Dodecan-1-amine | C₁₂H₂₇N | 185.35 | 28-30 | 247-249 |

| Ammonium thiocyanate | NH₄SCN | 76.12 | 149 | 170 (decomposes) |

Table 2: Properties of Dodecan-1-amine Thiocyanate

| Property | Value |

| Molecular Formula | C₁₃H₂₈N₂S |

| Molar Mass ( g/mol ) | 244.44 |

| CAS Number | 22031-31-8 |

| Appearance | Expected to be a white crystalline solid. |

| Solubility | Expected to be soluble in polar solvents like ethanol and water, and insoluble in nonpolar solvents like hexane. |

Visualization of the Synthesis

The following diagrams illustrate the logical workflow of the synthesis of dodecan-1-amine thiocyanate.

Caption: Workflow for the synthesis of dodecan-1-amine thiocyanate.

An In-depth Technical Guide on the Chemical Properties of Dodecan-1-amine;thiocyanic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties of dodecan-1-amine and thiocyanic acid, with a focus on their ionic interaction product, dodecylammonium thiocyanate. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the synthesis, characterization, and potential applications of long-chain alkylammonium thiocyanates. The unique properties of these compounds, arising from the combination of a long hydrophobic alkyl chain and the versatile thiocyanate anion, make them interesting candidates for various applications, including as antimicrobial agents, phase transfer catalysts, and components in the synthesis of novel materials.

Physicochemical Properties

This section summarizes the key physicochemical properties of dodecan-1-amine, thiocyanic acid, and their resulting salt, dodecylammonium thiocyanate. The data has been compiled from various scientific sources and is presented in tabular format for clarity and ease of comparison.

Dodecan-1-amine

Dodecan-1-amine, also known as laurylamine, is a primary amine with a 12-carbon alkyl chain.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₇N | [General Chemical Knowledge] |

| Molecular Weight | 185.36 g/mol | [General Chemical Knowledge] |

| Appearance | White crystalline solid or yellowish liquid | [General Chemical Knowledge] |

| Melting Point | 27-29 °C | [General Chemical Knowledge] |

| Boiling Point | 247-249 °C | [General Chemical Knowledge] |

| Density | 0.806 g/mL at 25 °C | [General Chemical Knowledge] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform | [General Chemical Knowledge] |

| pKa of Conjugate Acid | ~10.6 | [General Chemical Knowledge] |

Thiocyanic Acid

Thiocyanic acid is a highly reactive and unstable compound that exists in equilibrium with its tautomer, isothiocyanic acid. It is a strong acid in aqueous solution.

| Property | Value | Reference |

| Molecular Formula | HSCN | [1] |

| Molecular Weight | 59.09 g/mol | [1] |

| Appearance | Colorless gas or liquid; polymerizes to a white solid | [1] |

| Melting Point | 5 °C (monomer, extrapolated) | [General Chemical Knowledge] |

| Boiling Point | Decomposes | [General Chemical Knowledge] |

| Solubility | Freely soluble in water and some organic solvents | [1] |

| pKa | -1.8 (in water at 25 °C) | [General Chemical Knowledge] |

Dodecylammonium Thiocyanate

Dodecylammonium thiocyanate is the salt formed from the acid-base reaction between dodecan-1-amine and thiocyanic acid. While it is commercially available, detailed experimental data in the public literature is scarce.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₈N₂S | [2] |

| Molecular Weight | 244.44 g/mol | [2] |

| CAS Number | 22031-31-8 | [2] |

| Appearance | White powder | [3] |

| Melting Point | Data not readily available in literature. Estimated to be a low-melting solid based on the properties of its constituent ions. | |

| Boiling Point | Data not readily available in literature. Likely decomposes upon strong heating. | |

| Solubility | Expected to have low solubility in water due to the long hydrophobic dodecyl chain, but may be soluble in polar organic solvents. |

Experimental Protocols

Synthesis of Dodecylammonium Thiocyanate

While a specific, detailed experimental protocol for the synthesis of dodecylammonium thiocyanate is not extensively documented in peer-reviewed literature, a general procedure can be proposed based on the fundamental acid-base reaction between a primary amine and a strong acid. A dated but relevant reference describes the general synthesis of amine salts of thiocyanic acid.[4]

Principle: Dodecan-1-amine, a base, will react with the strong acid, thiocyanic acid, in an exothermic reaction to form the corresponding ammonium salt, dodecylammonium thiocyanate.

Materials:

-

Dodecan-1-amine (C₁₂H₂₇N)

-

Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)

-

A strong acid (e.g., sulfuric acid, H₂SO₄)

-

An appropriate solvent (e.g., ethanol, methanol, or a biphasic system)

-

Deionized water

Procedure (Proposed):

-

Preparation of Thiocyanic Acid Solution (in situ): A solution of thiocyanic acid can be freshly prepared by reacting a salt of thiocyanate (e.g., KSCN) with a strong, non-volatile acid.

-

Dissolve a slight molar excess of potassium thiocyanate in a minimal amount of a suitable solvent (e.g., ethanol).

-

Slowly add a stoichiometric amount of a strong acid (e.g., a solution of H₂SO₄ in the same solvent) to the thiocyanate salt solution under constant stirring and cooling in an ice bath. The potassium sulfate will precipitate.

-

Filter the mixture to remove the precipitated salt, yielding a solution of thiocyanic acid. Caution: Thiocyanic acid is toxic and unstable; this step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

-

Reaction with Dodecan-1-amine:

-

Dissolve dodecan-1-amine in a suitable solvent (e.g., ethanol).

-

Slowly add the freshly prepared thiocyanic acid solution to the dodecan-1-amine solution with continuous stirring. The reaction is exothermic, so cooling may be necessary to control the temperature.

-

The reaction mixture is stirred for a specified period (e.g., 1-2 hours) at room temperature to ensure complete reaction.

-

-

Isolation and Purification:

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product, dodecylammonium thiocyanate, can be purified by recrystallization from an appropriate solvent or solvent mixture (e.g., ethanol/ether or acetone).

-

The purified solid is then dried under vacuum.

-

Characterization: The identity and purity of the synthesized dodecylammonium thiocyanate would be confirmed using standard analytical techniques such as melting point determination, elemental analysis, and spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Spectroscopic Data (Predicted)

Infrared (IR) Spectroscopy

-

N-H stretching: A broad band is expected in the region of 3200-2800 cm⁻¹ corresponding to the stretching vibrations of the -NH₃⁺ group.

-

C-H stretching: Sharp peaks between 2960-2850 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the dodecyl chain.

-

SCN stretching: A strong, sharp absorption band around 2050-2070 cm⁻¹ is characteristic of the thiocyanate anion (C≡N triple bond stretch).[5]

-

N-H bending: A band around 1600-1500 cm⁻¹ corresponding to the bending vibration of the -NH₃⁺ group.

-

C-H bending: Bending vibrations for the CH₂ and CH₃ groups will appear in the 1470-1370 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A broad singlet corresponding to the protons of the -NH₃⁺ group, likely downfield (δ > 7 ppm), with its chemical shift being solvent-dependent.

-

A triplet around δ 2.8-3.2 ppm for the methylene group adjacent to the ammonium group (-CH₂-NH₃⁺).

-

A complex multiplet in the region of δ 1.2-1.6 ppm for the other methylene groups of the dodecyl chain.

-

A triplet around δ 0.9 ppm for the terminal methyl group (-CH₃).

-

-

¹³C NMR:

-

A peak for the carbon of the thiocyanate anion (SCN⁻) is expected to be in the range of δ 110-130 ppm.

-

A peak for the methylene carbon attached to the nitrogen (-CH₂-NH₃⁺) around δ 40-45 ppm.

-

A series of peaks for the other methylene carbons of the dodecyl chain between δ 20-35 ppm.

-

A peak for the terminal methyl carbon around δ 14 ppm.

-

Mass Spectrometry (MS)

In a mass spectrum, dodecylammonium thiocyanate would likely show fragmentation corresponding to its constituent ions.

-

Cation: The dodecylammonium cation [C₁₂H₂₇NH₃]⁺ would have a mass-to-charge ratio (m/z) of 186.23. Further fragmentation of the dodecyl chain would be expected, showing losses of alkyl fragments.[6]

-

Anion: The thiocyanate anion [SCN]⁻ would have an m/z of 58.08.[7]

Signaling Pathways and Biological Relevance

The thiocyanate anion (SCN⁻) is not merely an inert counter-ion; it plays a significant role in various biological processes, particularly in the innate immune system.[8] This section explores the key signaling pathway involving thiocyanate.

The Peroxidase-Thiocyanate-Hydrogen Peroxide System

In biological systems, peroxidases such as myeloperoxidase (MPO), lactoperoxidase (LPO), and eosinophil peroxidase (EPO) catalyze the oxidation of thiocyanate by hydrogen peroxide (H₂O₂) to produce hypothiocyanous acid (HOSCN).[8] This is a crucial component of the host defense mechanism against pathogens.[9]

Caption: Overview of the peroxidase-catalyzed oxidation of thiocyanate to hypothiocyanous acid.

HOSCN as a Signaling Molecule

HOSCN is a selective oxidant that primarily targets thiol groups in proteins.[10] This reactivity allows it to modulate cellular signaling pathways. For instance, HOSCN has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway in macrophages by inhibiting protein tyrosine phosphatases.[1]

Caption: HOSCN-mediated modulation of the MAPK signaling pathway.

Logical Relationships in Synthesis and Application

The synthesis of dodecylammonium thiocyanate and its potential application in a biological context are logically interconnected. The synthesis provides the molecule, which can then be investigated for its biological activity, potentially leveraging the known roles of the thiocyanate ion.

Caption: Logical flow from synthesis to potential biological application of dodecylammonium thiocyanate.

Conclusion

Dodecylammonium thiocyanate represents an interesting molecule at the interface of organic and inorganic chemistry with potential applications in various scientific domains. While comprehensive experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation based on the known properties of its constituent ions and related compounds. The detailed information on the biological role of the thiocyanate anion, particularly its involvement in the peroxidase-mediated innate immune response, opens avenues for future research into the bioactivity of dodecylammonium thiocyanate and other long-chain alkylammonium thiocyanates. The provided experimental framework and predicted spectroscopic data can serve as a valuable resource for researchers aiming to synthesize and characterize this and similar compounds. Further investigation is warranted to fully elucidate the physicochemical properties and potential applications of dodecylammonium thiocyanate.

References

- 1. The myeloperoxidase-derived oxidant HOSCN inhibits protein tyrosine phosphatases and modulates cell signalling via the mitogen-activated protein kinase (MAPK) pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. warshel.com [warshel.com]

- 3. n-Dodecylammonium thiocyanate | CAS 22031-31-8 [greatcellsolarmaterials.com]

- 4. Hypothiocyanous Acid Disrupts the Barrier Function of Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. Thiocyanate | CNS- | CID 9322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Metabolism of Hypothiocyanous Acid by Mammalian Thioredoxin Reductase Promotes Lung Innate Immunity and Antioxidant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

Laurylamine Thiocyanate: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurylamine thiocyanate, systematically known as n-dodecylammonium thiocyanate, is an amine salt with potential applications in various scientific fields, including materials science and drug development.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the known and predicted physical properties of laurylamine thiocyanate. Due to the limited availability of specific experimental data in public literature, this document emphasizes the general characteristics of amine salts and furnishes detailed experimental protocols for researchers to determine the precise physical properties of their samples. This guide is intended to be a foundational resource for scientists and professionals working with this compound.

Chemical Identity and General Properties

Laurylamine thiocyanate is the salt formed from the reaction of laurylamine (dodecylamine), a primary amine, with thiocyanic acid. As an amine salt, it is expected to exhibit properties distinct from its parent amine, notably increased water solubility and thermal stability.

Table 1: Chemical Identification of Laurylamine Thiocyanate

| Identifier | Value |

| Systematic Name | n-Dodecylammonium thiocyanate |

| Common Name | Laurylamine thiocyanate |

| CAS Number | 22031-31-8[7][8][9][10][11][12][13][14][15] |

| Molecular Formula | C13H28N2S[7][8][9][10] |

| Molecular Weight | 244.44 g/mol [7][8][9][10] |

| Appearance | White solid[16] |

General Properties of Amine Salts:

Amine salts are the result of the neutralization reaction between an amine and an acid. This process protonates the nitrogen atom of the amine, forming an ammonium cation, which then forms an ionic bond with the acid's anion. This structural change generally leads to:

-

Increased Water Solubility: The ionic nature of amine salts enhances their solubility in polar solvents like water, compared to the often-limited solubility of their corresponding free amines.

-

Higher Melting Points: The strong ionic forces in the crystal lattice of amine salts typically result in higher melting points compared to the non-ionic parent amines.

-

Increased Thermal Stability: Amine salts are generally more thermally stable than the free amines.

-

Reduced Odor: The characteristic "amine" odor is often diminished or absent in the salt form.

Predicted and Known Physical Properties

While specific, experimentally determined quantitative data for laurylamine thiocyanate is not widely available in the literature, some properties can be inferred from supplier data and the general characteristics of similar compounds.

Table 2: Summary of Physical Property Data for Laurylamine Thiocyanate

| Physical Property | Value | Remarks |

| Appearance | White solid[16] | As reported in a safety data sheet. |

| Melting Point | Not available | A safety data sheet indicates "-" for the melting point determined by DSC.[16] As an amine salt, it is expected to have a distinct melting point, likely higher than that of laurylamine (28-30 °C). |

| Boiling Point | Not available | Amine salts typically decompose at high temperatures rather than boiling. |

| Density | Not available | Expected to be higher than that of laurylamine (approx. 0.8 g/cm³). |

| Solubility | Expected to be soluble in polar solvents. | The long alkyl chain may impart some solubility in non-polar organic solvents. A study mentions its solubility in toluene.[1][2][3] |

Experimental Protocols for Physical Property Determination

For researchers requiring precise physical data, the following experimental protocols are recommended.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.

Methodology: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the laurylamine thiocyanate sample is dry and finely powdered.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the open end of the capillary tube into the sample and then tapping the sealed end on a hard surface to compact the powder.

-

-

Apparatus:

-

Utilize a calibrated melting point apparatus (e.g., Mel-Temp or similar).

-

-

Procedure:

-

Place the packed capillary tube into the heating block of the apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has melted (completion of melting).

-

The recorded range is the melting point of the sample.

-

Determination of Solubility

Solubility is a key parameter for formulation and application development.

Methodology: Qualitative and Semi-Quantitative Solubility Assessment

-

Solvent Selection:

-

Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, toluene, hexane).

-

-

Qualitative Assessment:

-

To a test tube, add approximately 1 mL of the selected solvent.

-

Add a small, measured amount of laurylamine thiocyanate (e.g., 10 mg).

-

Vortex or shake the tube vigorously for 1-2 minutes.

-

Visually observe if the solid dissolves completely. Record as "soluble," "sparingly soluble," or "insoluble."

-

-

Semi-Quantitative Assessment (Saturated Solution Method):

-

Prepare a saturated solution of laurylamine thiocyanate in a chosen solvent at a specific temperature (e.g., 25°C) by adding an excess of the compound to the solvent and stirring for an extended period (e.g., 24 hours) to ensure equilibrium.

-

Carefully separate the saturated solution from the undissolved solid (e.g., by filtration or centrifugation).

-

Take a known volume of the clear saturated solution and evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

-

Weigh the remaining solid residue.

-

Calculate the solubility in terms of g/L or mg/mL.

-

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical connection between the chemical nature of laurylamine thiocyanate, its expected physical properties, and the experimental methods used for their determination.

Caption: Workflow for predicting and experimentally determining the physical properties of laurylamine thiocyanate.

Conclusion

Laurylamine thiocyanate is an amine salt for which detailed public data on physical properties is limited. However, based on the general principles of amine salt chemistry, it is predicted to be a white, crystalline solid with a higher melting point and greater aqueous solubility than its parent amine. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to accurately characterize the physical properties of laurylamine thiocyanate in a laboratory setting. The provided workflow and diagrams serve as a practical roadmap for the systematic investigation of this compound.

References

- 1. State of the Art and Prospects for Halide Perovskite Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2021124220A1 - Passivating vacancy defects in perovskite materials - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. codex-international.com [codex-international.com]

- 8. watson-int.com [watson-int.com]

- 9. static1.squarespace.com [static1.squarespace.com]

- 10. warshel.com [warshel.com]

- 11. Page loading... [wap.guidechem.com]

- 12. tw.lumtec.com.tw [tw.lumtec.com.tw]

- 13. lumtec.com.tw [lumtec.com.tw]

- 14. lumtec.com.tw [lumtec.com.tw]

- 15. Page loading... [guidechem.com]

- 16. tw.lumtec.com.tw [tw.lumtec.com.tw]

An In-depth Technical Guide to the Molecular Structure of n-Dodecylammonium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

n-Dodecylammonium thiocyanate is an ionic compound formed from the protonation of dodecylamine by thiocyanic acid. It belongs to the class of alkylammonium salts, which are of significant interest in various fields, including materials science and pharmacology, due to their amphiphilic nature and ability to form self-assembled structures. The thiocyanate anion is a versatile linear anion known for its coordination chemistry and as a pseudohalide. Understanding the molecular structure of n-dodecylammonium thiocyanate is crucial for predicting its behavior in different environments and for its potential applications.

It is important to distinguish n-dodecylammonium thiocyanate, an ammonium salt with the chemical formula C₁₃H₂₈N₂S, from dodecyl thiocyanate (C₁₃H₂₅NS), which is an ester of thiocyanic acid. This guide focuses exclusively on the ammonium salt.

Molecular Structure

The molecular structure of n-dodecylammonium thiocyanate is characterized by the ionic bond between the positively charged n-dodecylammonium cation ([CH₃(CH₂)₁₁NH₃]⁺) and the negatively charged thiocyanate anion ([SCN]⁻).

The n-Dodecylammonium Cation

The cation consists of a long, flexible dodecyl (C₁₂) alkyl chain and an ammonium head group (-NH₃⁺). The alkyl chain is hydrophobic, while the ammonium group is hydrophilic, imparting amphiphilic properties to the molecule. The carbon atoms in the alkyl chain are sp³ hybridized, leading to a zigzag conformation in the solid state to minimize steric hindrance.

The Thiocyanate Anion

The thiocyanate anion is a linear, ambidentate ligand with the molecular formula [SCN]⁻. It possesses two primary resonance structures:

[S=C=N]⁻ ↔ [S-C≡N]⁻

The negative charge is distributed between the sulfur and nitrogen atoms. In the context of an ammonium salt, the anion exists as a discrete entity.

Ionic and Hydrogen Bonding

The primary interaction in n-dodecylammonium thiocyanate is the electrostatic attraction between the ammonium cation and the thiocyanate anion. In the solid state, it is highly probable that the ammonium group forms hydrogen bonds with the nitrogen and/or sulfur atoms of the thiocyanate anion. Based on studies of similar alkylammonium halides and the crystal structure of cyclohexylammonium thiocyanate, a network of N-H···N and N-H···S hydrogen bonds is expected to play a significant role in the crystal packing.[1] The long alkyl chains are likely to pack in an ordered, interdigitated fashion, driven by van der Waals forces.

Physicochemical Properties

Quantitative data for n-dodecylammonium thiocyanate is summarized below. It should be noted that some of this data is sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₂₈N₂S | [2] |

| Molecular Weight | 244.44 g/mol | [2] |

| CAS Number | 22031-31-8 | [2] |

| Appearance | White powder | [2] |

| Boiling Point | 258.6 °C | [2] |

| Flash Point | 100.4 °C | [2] |

| Vapor Pressure | 0.0136 mmHg at 25°C | [2] |

Experimental Protocols

Detailed experimental data for the synthesis and analysis of n-dodecylammonium thiocyanate is scarce in the literature. Therefore, the following protocols are proposed based on standard organic chemistry techniques and procedures reported for analogous compounds.

Synthesis of n-Dodecylammonium Thiocyanate

A plausible and straightforward method for the synthesis of n-dodecylammonium thiocyanate is a salt metathesis reaction, adapted from the synthesis of cyclohexylammonium thiocyanate.[1]

Materials:

-

Dodecylamine (C₁₂H₂₅NH₂)

-

Hydrochloric acid (HCl)

-

Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)

-

Ethanol (absolute)

Procedure:

-

Preparation of Dodecylammonium Chloride:

-

Dissolve dodecylamine in a suitable solvent such as diethyl ether or ethanol.

-

Slowly add an equimolar amount of concentrated hydrochloric acid dropwise with stirring.

-

The dodecylammonium chloride will precipitate. Isolate the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

Salt Metathesis:

-

Dissolve the synthesized dodecylammonium chloride in absolute ethanol with gentle heating.

-

In a separate flask, dissolve an equimolar amount of sodium thiocyanate or potassium thiocyanate in absolute ethanol.

-

Add the thiocyanate solution to the dodecylammonium chloride solution with continuous stirring.

-

A white precipitate of sodium chloride or potassium chloride will form.

-

Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

-

Remove the inorganic salt precipitate by filtration.

-

The filtrate contains the desired n-dodecylammonium thiocyanate.

-

Evaporate the ethanol under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure n-dodecylammonium thiocyanate.

-

Spectroscopic Characterization

4.2.1. Infrared (IR) Spectroscopy

The IR spectrum of n-dodecylammonium thiocyanate is expected to show characteristic absorption bands for the alkyl chain, the ammonium group, and the thiocyanate anion.

-

-NH₃⁺ stretching: A broad band in the region of 3000-3300 cm⁻¹.

-

C-H stretching (alkyl): Sharp peaks between 2850 and 2960 cm⁻¹.

-

-NH₃⁺ bending: A medium to strong band around 1500-1600 cm⁻¹.

-

C-H bending (alkyl): Bands around 1470 cm⁻¹ and 1380 cm⁻¹.

-

C≡N stretching (thiocyanate): A strong, sharp absorption band is expected around 2050-2070 cm⁻¹. The exact position can give an indication of the bonding environment.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A broad singlet corresponding to the -NH₃⁺ protons, the chemical shift of which will be concentration and solvent dependent.

-

A triplet around 0.8-0.9 ppm for the terminal methyl (-CH₃) group.

-

A broad multiplet between 1.2-1.6 ppm for the methylene (-CH₂-) protons of the alkyl chain.

-

A multiplet at a slightly downfield position corresponding to the methylene group adjacent to the ammonium group (-CH₂-NH₃⁺).

-

-

¹³C NMR:

-

A peak for the terminal methyl carbon around 14 ppm.

-

A series of peaks for the methylene carbons between 22 and 32 ppm.

-

A peak for the methylene carbon adjacent to the ammonium group, shifted downfield to around 40 ppm.

-

A peak for the thiocyanate carbon, expected to be in the range of 110-135 ppm.

-

Signaling Pathways and Biological Interactions

Currently, there is no specific information in the scientific literature detailing signaling pathways or biological interactions directly involving n-dodecylammonium thiocyanate. However, long-chain alkylammonium compounds, in general, are known to interact with cell membranes due to their amphiphilic nature, and some exhibit antimicrobial properties. The thiocyanate ion is a known metabolite and can be involved in various biological processes, including the detoxification of cyanide. Further research is required to elucidate any specific biological roles of n-dodecylammonium thiocyanate.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of n-dodecylammonium thiocyanate based on established chemical principles and data from analogous compounds. The structure is defined by the ionic interaction between the n-dodecylammonium cation and the thiocyanate anion, with significant contributions from hydrogen bonding and van der Waals forces. While experimental data for this specific compound is limited, the proposed synthetic and analytical methods provide a solid foundation for further research. The unique combination of a long hydrophobic tail and a hydrophilic head group containing a versatile thiocyanate anion suggests that n-dodecylammonium thiocyanate may have interesting properties and potential applications in various scientific and industrial fields. Further crystallographic and spectroscopic studies are warranted to fully elucidate its molecular structure and properties.

References

An In-depth Technical Guide to the Synthesis and Properties of Dodecylammonium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between dodecan-1-amine and thiocyanic acid, resulting in the formation of dodecylammonium thiocyanate. This document details the physicochemical properties of the reactants and the product, a comprehensive experimental protocol for the synthesis, and a logical workflow diagram.

Core Reactant and Product Properties

A thorough understanding of the starting materials and the resulting product is crucial for successful synthesis and application. The following tables summarize the key quantitative data for dodecan-1-amine, thiocyanic acid, and the product, dodecylammonium thiocyanate.

Table 1: Physicochemical Properties of Dodecan-1-amine

| Property | Value | Reference |

| Synonyms | Dodecylamine, Laurylamine | |

| CAS Number | 124-22-1 | |

| Molecular Formula | C₁₂H₂₇N | |

| Molar Mass | 185.35 g/mol | |

| Appearance | White waxy solid or oily liquid | |

| Melting Point | 27-29 °C | |

| Boiling Point | 247-249 °C | |

| Density | 0.806 g/mL at 25 °C | |

| Solubility in Water | 78 mg/L at 25 °C |

Table 2: Physicochemical Properties of Thiocyanic Acid

| Property | Value | Reference |

| Synonyms | Hydrogen thiocyanate, Sulfocyanic acid | |

| CAS Number | 463-56-9 | |

| Molecular Formula | HSCN | |

| Molar Mass | 59.09 g/mol | |

| Acidity (pKa) | 1.1 at 20 °C | |

| Appearance | Colorless liquid or gas | |

| Tautomerism | Exists in equilibrium with isothiocyanic acid (HNCS), with the iso form dominating in the vapor phase. |

Table 3: Physicochemical Properties of n-Dodecylammonium Thiocyanate

| Property | Value | Reference |

| CAS Number | 22031-31-8 | |

| Molecular Formula | C₁₃H₂₈N₂S | |

| Molar Mass | 244.44 g/mol | |

| Appearance | White solid (expected) | Inferred |

| Solubility | Expected to have some solubility in polar organic solvents. | Inferred |

Reaction Overview

The reaction between dodecan-1-amine, a primary aliphatic amine, and thiocyanic acid is a classic acid-base neutralization. The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton from the acidic thiocyanic acid. This results in the formation of the dodecylammonium cation and the thiocyanate anion, which associate to form the ionic salt, dodecylammonium thiocyanate.

Reaction Equation:

CH₃(CH₂)₁₁NH₂ + HSCN → [CH₃(CH₂)₁₁NH₃]⁺[SCN]⁻

Experimental Protocol: Synthesis of n-Dodecylammonium Thiocyanate

The following protocol is based on the general method for the synthesis of amine salts of thiocyanic acid as described by Mathes, Stewart, and Swedish in 1948, which involves the reaction of an amine with a stable source of thiocyanic acid, such as an ammonium or alkali metal salt, in an aqueous medium.

Materials:

-

Dodecan-1-amine (C₁₂H₂₇N)

-

Ammonium thiocyanate (NH₄SCN)

-

Deionized water

-

Benzene (or another suitable non-polar organic solvent for extraction)

-

Ethanol (for recrystallization)

-

Hydrochloric acid (HCl), 0.1 M (for titration)

-

Methyl orange indicator

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Beakers and Erlenmeyer flasks

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a specific molar equivalent of ammonium thiocyanate in deionized water.

-

Addition of Amine: To the stirred aqueous solution of ammonium thiocyanate, add one molar equivalent of dodecan-1-amine.

-

Reaction Conditions: Heat the reaction mixture to 85-90 °C with continuous stirring. The reaction is typically carried out for a period of 2-4 hours to ensure complete salt formation.

-

Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Extract the aqueous phase with several portions of benzene to separate the dodecylammonium thiocyanate from any unreacted starting materials and inorganic salts. The product will preferentially move into the organic layer.

-

Solvent Removal: Combine the organic extracts and remove the benzene under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude dodecylammonium thiocyanate from a suitable solvent, such as ethanol, to obtain the purified solid product.

-

Drying: Dry the purified crystals in a vacuum oven at a mild temperature (e.g., 40-50 °C) to remove any residual solvent.

-

Characterization: The final product can be characterized by determining its melting point and using spectroscopic methods such as Infrared (IR) spectroscopy to confirm the presence of the ammonium and thiocyanate functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the overall structure.

Yield Calculation:

The theoretical yield should be calculated based on the limiting reagent. The actual yield is the mass of the purified, dried dodecylammonium thiocyanate. The percentage yield is calculated as:

(Actual Yield / Theoretical Yield) x 100%

Logical Workflow and Diagrams

The following diagrams illustrate the fundamental reaction and the experimental workflow for the synthesis of dodecylammonium thiocyanate.

Caption: Acid-base reaction forming Dodecylammonium Thiocyanate.

Caption: Experimental workflow for the synthesis of n-Dodecylammonium Thiocyanate.

An In-depth Technical Guide to the Thermal Stability of Dodecylamine Thiocyanate

Introduction

Dodecylamine thiocyanate is an organic salt with potential applications in various fields, including as a phase transfer catalyst, in the synthesis of organic isothiocyanates, and potentially in drug development. Its utility in these applications is intrinsically linked to its thermal stability. Understanding the temperature at which it decomposes and the nature of its degradation products is critical for ensuring safe handling, determining shelf-life, and establishing appropriate processing conditions. This guide provides a comprehensive overview of the likely thermal behavior of dodecylamine thiocyanate, detailed experimental protocols for its analysis, and a logical workflow for its characterization.

Inferred Thermal Stability Profile

Based on the known properties of dodecylamine and organic thiocyanates, the following thermal stability profile for dodecylamine thiocyanate can be inferred. Dodecylamine itself is a relatively stable primary amine. However, the presence of the thiocyanate counter-ion can influence the overall thermal stability of the salt. Organic thiocyanates can undergo isomerization to more stable isothiocyanates upon heating.[1] The thermal decomposition of the dodecylamine cation would likely proceed through various C-N and C-C bond scission pathways.

Table 1: Inferred Quantitative Thermal Stability Data for Dodecylamine Thiocyanate

| Parameter | Inferred Value/Range | Analytical Technique | Notes |

| Onset of Decomposition (Tonset) | 150 - 200 °C | Thermogravimetric Analysis (TGA) | This is an estimated range where significant mass loss would begin. The actual value could be influenced by purity and atmospheric conditions. |

| Peak Decomposition Temperature (Tpeak) | 200 - 250 °C | Differential Thermogravimetric Analysis (DTG) | Represents the temperature of the maximum rate of decomposition. |

| Isomerization to Dodecyl Isothiocyanate | Possible upon heating | Gas Chromatography-Mass Spectrometry (GC-MS) | Some organic thiocyanates are known to isomerize to isothiocyanates at elevated temperatures.[1] |

| Major Gaseous Byproducts | Ammonia, Hydrogen Cyanide, Hydrogen Sulfide, Carbon Disulfide | Evolved Gas Analysis-Mass Spectrometry (EGA-MS) | These are common decomposition products of thiocyanate salts and primary amines. |

| Solid Residue | Carbonaceous material | TGA | The percentage of residue will depend on the final temperature and atmosphere. |

Experimental Protocols

To definitively determine the thermal stability of dodecylamine thiocyanate, a series of well-established analytical techniques should be employed.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset and rate of mass loss as a function of temperature.[2][3]

-

Apparatus: A thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of dodecylamine thiocyanate into a tared TGA pan (typically alumina or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[4]

-

Continuously record the sample mass as a function of temperature.

-

The TGA thermogram (mass vs. temperature) will show the onset of decomposition and the percentage of mass loss at different temperature ranges. The first derivative of the TGA curve (DTG curve) will indicate the temperatures of the maximum rates of decomposition.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

-

Apparatus: A differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of dodecylamine thiocyanate into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min under an inert atmosphere (e.g., nitrogen).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Endothermic peaks will indicate melting or decomposition, while exothermic peaks can indicate crystallization or certain decomposition pathways.

-

3. Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

-

Objective: To identify the gaseous products evolved during the thermal decomposition of the sample.

-

Apparatus: A TGA instrument coupled to a mass spectrometer.

-

Methodology:

-

Perform a TGA experiment as described in Protocol 1.

-

The gas evolved from the TGA furnace is transferred to the mass spectrometer via a heated transfer line.

-

The mass spectrometer is set to scan a mass-to-charge (m/z) range relevant to expected decomposition products (e.g., m/z 10-200).

-

Correlate the evolution of specific gaseous species with the mass loss events observed in the TGA thermogram.

-

4. Gas Chromatography-Mass Spectrometry (GC-MS) Headspace Analysis

-

Objective: To identify volatile and semi-volatile organic compounds produced during thermal degradation, including potential isomerization products.

-

Apparatus: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

-

Methodology:

-

Place a known amount of dodecylamine thiocyanate into a headspace vial and seal it.

-

Heat the vial in the headspace autosampler at a series of increasing temperatures (e.g., 100 °C, 150 °C, 200 °C) for a fixed period.

-

Automatically inject a portion of the vapor phase (headspace) from the vial into the GC-MS system.

-

Separate the volatile components on a suitable GC column and identify them based on their mass spectra. This method is particularly useful for detecting the formation of dodecyl isothiocyanate.

-

Visualizations

Experimental Workflow for Thermal Stability Assessment

References

Spectroscopic Profile of Dodecan-1-amine Thiocyanate: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic characteristics of dodecan-1-amine thiocyanate. Due to the limited availability of direct spectroscopic data for dodecan-1-amine thiocyanate in public databases, this document compiles and analyzes the spectroscopic data of its constituent components: dodecan-1-amine and the thiocyanate anion. The expected spectral features of the resulting salt are inferred from this information, providing a foundational resource for researchers.

Introduction to Dodecan-1-amine Thiocyanate

Dodecan-1-amine thiocyanate is an ionic compound formed by the proton transfer from thiocyanic acid to the amino group of dodecan-1-amine. This results in the formation of the dodecan-1-ammonium cation and the thiocyanate anion. The understanding of its spectroscopic signature is crucial for its identification, characterization, and quality control in research and development settings.

Logical Relationship: Formation of Dodecan-1-amine Thiocyanate

Caption: Formation of Dodecan-1-amine Thiocyanate.

Spectroscopic Data of Dodecan-1-amine

Dodecan-1-amine (dodecylamine) is a primary aliphatic amine.[1] Its spectroscopic data provides a baseline for understanding the cationic part of dodecan-1-amine thiocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data for Dodecan-1-amine [1][2]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.68 | Triplet | -CH₂-NH₂ (2H) |

| ~1.41 | Multiplet | -CH₂-CH₂-NH₂ (2H) |

| ~1.26 | Broad Singlet | -(CH₂)₉- (18H) |

| ~0.88 | Triplet | -CH₃ (3H) |

¹³C NMR Spectral Data for Dodecan-1-amine [1]

| Chemical Shift (ppm) | Assignment |

| ~42.42 | -CH₂-NH₂ |

| ~34.10 | -CH₂-CH₂-NH₂ |

| ~32.06 | -CH₂-CH₂-CH₃ |

| ~29.78 | -(CH₂)n- |

| ~29.68 | -(CH₂)n- |

| ~29.48 | -(CH₂)n- |

| ~27.05 | -(CH₂)n- |

| ~22.79 | -CH₂-CH₃ |

| ~14.13 | -CH₃ |

Expected Changes for Dodecan-1-ammonium ion: Upon protonation to form the dodecan-1-ammonium cation [CH₃(CH₂)₁₁NH₃⁺], the chemical shifts of the protons and carbons near the amino group are expected to shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the positively charged nitrogen atom. The -NH₂ protons will be replaced by -NH₃⁺ protons, which are expected to appear as a broad signal, and its chemical shift will be highly dependent on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Key IR Absorptions for Dodecan-1-amine [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H stretching (asymmetric and symmetric) |

| 2850 - 2960 | Strong | C-H stretching (aliphatic) |

| ~1600 | Medium | N-H bending (scissoring) |

| ~1465 | Medium | C-H bending (scissoring) |

| ~1080 | Weak | C-N stretching |

Expected Changes for Dodecan-1-ammonium ion: In the dodecan-1-ammonium cation, the N-H stretching bands of the primary amine will be replaced by the broader and stronger N⁺-H stretching bands of the ammonium group, typically appearing in the 3000-3300 cm⁻¹ region. The N-H bending vibrations will also shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrum of Dodecan-1-amine [4] The electron ionization (EI) mass spectrum of dodecan-1-amine shows a molecular ion peak (M⁺) at m/z 185. The base peak is typically observed at m/z 30, corresponding to the [CH₂=NH₂]⁺ fragment resulting from alpha-cleavage.

Expected Analysis for Dodecan-1-amine Thiocyanate: For the ionic compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be more appropriate. In positive ion mode ESI-MS, one would expect to observe the dodecan-1-ammonium cation at m/z 186 ([M+H]⁺). In negative ion mode, the thiocyanate anion would be observed at m/z 58.

Spectroscopic Data of the Thiocyanate Anion

The thiocyanate anion (SCN⁻) has characteristic vibrational modes that are readily identifiable by IR and Raman spectroscopy.

Vibrational Modes of the Thiocyanate Anion [5][6]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2050 | C≡N stretching (ν_CN) |

| ~750 | C-S stretching (ν_CS) |

| ~480 | S-C-N bending (δ_SCN) |

These frequencies can shift depending on the chemical environment, such as coordination to a metal ion or hydrogen bonding. In the context of dodecan-1-amine thiocyanate, these values are expected to be close to those of the free ion.

Experimental Protocols

Detailed methodologies are essential for the reliable acquisition of spectroscopic data.

General Sample Preparation for Dodecan-1-amine Thiocyanate

-

Synthesis: Dodecan-1-amine thiocyanate can be prepared by reacting equimolar amounts of dodecan-1-amine and a source of thiocyanic acid (e.g., potassium thiocyanate in an acidic medium) in a suitable solvent.

-

Purification: The resulting salt can be purified by recrystallization from an appropriate solvent system.

-

Drying: The purified salt should be thoroughly dried under vacuum to remove any residual solvent.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified dodecan-1-amine thiocyanate in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a solvent suitable for ESI, such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire spectra in both positive and negative ion modes over an appropriate m/z range.

Experimental Workflow

References

Methodological & Application

Application Notes and Protocols: Synthesis of Dodecan-1-amine;thiocyanic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Dodecylammonium thiocyanate, an alkylammonium salt with emerging applications in materials science, particularly in the fabrication of perovskite solar cells.[1] The synthesis is based on a straightforward acid-base reaction between dodecan-1-amine and a source of thiocyanic acid. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the target compound.

Introduction

Dodecylammonium thiocyanate (C₁₃H₂₈N₂S) is an ionic compound formed from the protonation of the primary amine, dodecan-1-amine, by thiocyanic acid. While the synthesis of organic isothiocyanates and thiocyanates is well-documented, the preparation of this specific alkylammonium salt is less commonly described in the literature. This compound has garnered interest for its role in the formation and stabilization of metal halide perovskite solar cells.[1] The protocol detailed below provides a reproducible method for its synthesis in a laboratory setting.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₂₈N₂S | [1] |

| Molecular Weight | 244.44 g/mol | [1] |

| CAS Number | 22031-31-8 | [1] |

| Appearance | White crystalline solid | Inferred from similar ammonium salts |

| Melting Point | Not specified in search results | |

| Solubility | Soluble in polar organic solvents | Inferred from structure |

Experimental Protocol

Materials and Reagents

-

Dodecan-1-amine (C₁₂H₂₇N)

-

Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

-

Hydrochloric acid (HCl), 1 M solution

-

Diethyl ether ((C₂H₅)₂O)

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH indicator paper

Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 18.54 g (0.1 mol) of dodecan-1-amine in 100 mL of diethyl ether. Stir the solution at room temperature until the amine is completely dissolved.

-

Preparation of Thiocyanic Acid (in situ): In a separate beaker, dissolve 7.61 g (0.1 mol) of ammonium thiocyanate (or 9.72 g of potassium thiocyanate) in a minimal amount of distilled water (approximately 20 mL). Slowly add 100 mL of 1 M hydrochloric acid to this solution while stirring. This will generate a solution containing thiocyanic acid.

-

Acid-Base Reaction: Slowly add the acidic thiocyanic acid solution to the stirred solution of dodecan-1-amine in the round-bottom flask over a period of 15-20 minutes. A white precipitate of dodecylammonium thiocyanate should form.

-

Reaction Completion and Isolation: Continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure complete reaction.

-

Purification:

-

Filter the white precipitate using a Büchner funnel.

-

Wash the collected solid with two portions of cold diethyl ether (2 x 30 mL) to remove any unreacted dodecan-1-amine.

-

To remove any inorganic salt impurities, the crude product can be recrystallized. A suitable solvent system would need to be determined empirically, but a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexane or diethyl ether) is a good starting point.

-

-

Drying: Dry the purified white solid under vacuum to obtain the final product, dodecylammonium thiocyanate.

-

Characterization: The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence of the dodecyl chain and the ammonium proton.

-

FT-IR Spectroscopy: To identify the characteristic peaks for the N-H bonds of the ammonium group and the S-C≡N stretch of the thiocyanate anion.

-

Melting Point Analysis: To determine the melting point of the synthesized compound.

-

Elemental Analysis: To confirm the elemental composition (C, H, N, S).

-

Visualizations

Caption: Synthesis workflow for Dodecylammonium thiocyanate.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Dodecan-1-amine is corrosive and can cause skin and eye irritation.[2]

-

Hydrochloric acid is corrosive.

-

Thiocyanates can release toxic hydrogen cyanide gas if they come into contact with strong acids under certain conditions. The in situ generation of thiocyanic acid should be performed with caution.[3]

-

Diethyl ether is highly flammable. Avoid open flames and sparks.

This protocol provides a general guideline for the synthesis of dodecylammonium thiocyanate. Researchers may need to optimize reaction conditions, such as solvent choice and purification methods, to achieve the desired yield and purity.

References

Experimental Setup for the Synthesis of Dodecylamine Thiocyanate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup required for the synthesis of dodecylamine thiocyanate. The information is curated for professionals in research, scientific, and drug development fields, ensuring a comprehensive understanding of the synthesis process.

Introduction

Dodecylamine thiocyanate (C₁₃H₂₈N₂S) is a long-chain alkylammonium salt that has garnered interest in various scientific fields, notably in the development of perovskite solar cells where it is used as an additive to enhance stability and performance. Its synthesis involves a straightforward acid-base reaction between dodecylamine and a source of thiocyanic acid. This protocol outlines a reproducible method for its preparation in a laboratory setting.

Reagents and Materials

A comprehensive list of reagents and their specifications is provided in Table 1.

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Purity | Supplier Example | CAS Number |

| Dodecylamine | C₁₂H₂₇N | 185.36 | ≥99% | Sigma-Aldrich | 124-22-1 |

| Ammonium Thiocyanate | NH₄SCN | 76.12 | ≥98% | Sigma-Aldrich | 1762-95-4 |

| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) | Fisher Scientific | 7647-01-0 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 |

| Deionized Water | H₂O | 18.02 | - | - | 7732-18-5 |

Experimental Protocol

The synthesis of dodecylamine thiocyanate is based on the acid-base reaction between dodecylamine and thiocyanic acid, which is generated in situ from a thiocyanate salt and a strong acid.

Preparation of Thiocyanic Acid Solution (Aqueous)

-

In a well-ventilated fume hood, prepare a 1 M aqueous solution of ammonium thiocyanate by dissolving 7.61 g of ammonium thiocyanate in 100 mL of deionized water in a 250 mL beaker.

-

Slowly add an equimolar amount of 1 M hydrochloric acid to the ammonium thiocyanate solution while stirring continuously with a magnetic stirrer. This reaction generates a dilute solution of thiocyanic acid.

Synthesis of Dodecylamine Thiocyanate

-

Dissolve 18.54 g (0.1 mol) of dodecylamine in 200 mL of diethyl ether in a 500 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the dodecylamine solution to 0-5 °C using an ice bath.

-

Slowly add the prepared aqueous thiocyanic acid solution dropwise to the stirred dodecylamine solution over a period of 30 minutes. A white precipitate of dodecylamine thiocyanate will form.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Isolate the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with two 50 mL portions of cold diethyl ether to remove any unreacted dodecylamine.

-

Dry the product under vacuum at room temperature for 24 hours to yield dodecylamine thiocyanate as a white solid.

Characterization and Data

The synthesized dodecylamine thiocyanate can be characterized using various analytical techniques to confirm its identity and purity.

Table 2: Expected Yield and Physical Properties

| Parameter | Value |

| Theoretical Yield | 24.44 g |

| Typical Experimental Yield | 22-23 g (90-94%) |

| Appearance | White crystalline solid |

| Melting Point | 88-92 °C |

| Molecular Formula | C₁₃H₂₈N₂S |

| Molecular Weight | 244.44 g/mol [1] |

| CAS Number | 22031-31-8[1] |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the synthesis of dodecylamine thiocyanate.

Caption: Overall workflow for the synthesis of dodecylamine thiocyanate.

Caption: Logical relationship of reagents in the synthesis.

References

Application Notes and Protocols: Dodecan-1-amine and Thiocyanic Acid as a Corrosion Inhibitor System for Steel

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of a combined corrosion inhibitor system composed of Dodecan-1-amine and a thiocyanate source for the protection of steel, particularly in acidic environments. While a pre-formed "Dodecan-1-amine;thiocyanic acid" salt is not commonly documented, the synergistic application of dodecylamine and thiocyanate ions is a promising approach for corrosion mitigation. This document outlines the theoretical basis, presents available quantitative data, and provides detailed experimental protocols for evaluating such inhibitor systems.

Introduction

Dodecan-1-amine (DDA), a long-chain aliphatic amine, is known to function as a corrosion inhibitor by adsorbing onto the steel surface through its polar amine group, with the hydrophobic dodecyl chain forming a protective barrier. Thiocyanate ions (SCN⁻) can also inhibit corrosion, often by participating in the formation of a protective film on the metal surface. The combination of these two components is anticipated to produce a synergistic effect, where the co-adsorption of the amine cations and thiocyanate anions leads to a more densely packed and stable protective layer than either component could form alone. This enhanced inhibition is of significant interest for applications such as industrial acid cleaning, oil and gas well acidizing, and in various chemical processes where steel equipment is exposed to corrosive media.

Data Presentation

Quantitative data for the individual components, Dodecan-1-amine and Potassium Thiocyanate, are presented below. A direct study quantifying the synergistic effect was not available in the public literature at the time of this writing.

Dodecan-1-amine as a Corrosion Inhibitor

The following data is adapted from studies on Dodecan-1-amine's performance as a corrosion inhibitor for carbon steel in a 0.3 M HCl solution.

Table 1: Potentiodynamic Polarization Data for Dodecan-1-amine on Carbon Steel in 0.3 M HCl

| Inhibitor Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (η%) |

| 0 (Blank) | -485 | 186.2 | - |

| 15 | -490 | 83.2 | 55.3 |

| 30 | -492 | 52.1 | 72.0 |

| 60 | -495 | 31.6 | 83.0 |

| 90 | -498 | 20.9 | 88.8 |

| 120 | -501 | 15.1 | 91.9 |

| 150 | -503 | 12.6 | 93.2 |

Data extrapolated from graphical representations in a study by Y. Li et al. on the inhibition effect of dodecylamine on carbon steel corrosion.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Dodecan-1-amine on Carbon Steel in 0.3 M HCl

| Inhibitor Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (η%) |

| 0 (Blank) | 68 | 125 | - |

| 15 | 152 | 85 | 55.3 |

| 30 | 243 | 62 | 72.0 |

| 60 | 401 | 45 | 83.0 |

| 90 | 598 | 33 | 88.6 |

| 120 | 825 | 25 | 91.8 |

| 150 | 986 | 21 | 93.1 |

Data extrapolated from graphical representations in a study by Y. Li et al. on the inhibition effect of dodecylamine on carbon steel corrosion.

Potassium Thiocyanate as a Corrosion Inhibitor

The following data is from a study on the effect of Potassium Thiocyanate (KSCN) on steel corrosion in a simulated concrete pore solution containing chlorides.[1][2]

Table 3: Weight Loss Data for Potassium Thiocyanate on Steel in Chloride-Contaminated Simulated Concrete Pore Solution (24h immersion) [1][2]

| Inhibitor Concentration (mol/L) | Corrosion Rate (mg/h·cm²) x 10⁻³ | Inhibition Efficiency (η%) |

| 0 (Blank) | 3.924 | - |

| 7.5 x 10⁻⁴ | 1.314 | 66.51 |

| 1 x 10⁻³ | 1.825 | 53.48 |

| 2.5 x 10⁻³ | 2.212 | 43.62 |

| 5 x 10⁻³ | 3.053 | 22.20 |

| 1 x 10⁻² | 3.416 | 12.94 |

Note: In this specific study, higher concentrations of KSCN showed a decrease in inhibition efficiency, suggesting an optimal concentration exists for this system.[1]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the corrosion inhibition performance of the Dodecan-1-amine and thiocyanate system are provided below.

Weight Loss Measurements

This gravimetric method provides a direct measure of metal loss due to corrosion.

Objective: To determine the corrosion rate of steel in a corrosive medium with and without the inhibitor system and to calculate the inhibition efficiency.

Materials and Equipment:

-

Steel coupons of known composition and surface area (e.g., mild steel)

-

Abrasive papers of different grits (e.g., 240, 400, 600, 800, 1200)

-

Degreasing solvent (e.g., acetone, ethanol)

-

Distilled or deionized water

-

Corrosive medium (e.g., 1 M HCl)

-

Dodecan-1-amine

-

Thiocyanate source (e.g., Potassium Thiocyanate, KSCN)

-

Analytical balance (±0.1 mg accuracy)

-

Water bath or thermostat for temperature control

-

Glass beakers or corrosion cells

-

Desiccator

Procedure:

-

Coupon Preparation: Mechanically polish the steel coupons with successive grades of abrasive paper, starting with a coarse grit and finishing with a fine grit (e.g., 1200).

-

Rinse the polished coupons with distilled water, followed by degreasing with acetone or ethanol.

-

Dry the coupons thoroughly using a stream of warm air and store them in a desiccator.

-

Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).

-

Inhibitor Solution Preparation: Prepare the corrosive medium (e.g., 1 M HCl). Prepare a series of test solutions by adding different concentrations of Dodecan-1-amine and KSCN to the corrosive medium. Also, prepare a blank solution without any inhibitor.

-

Immersion Test: Immerse the pre-weighed coupons in the blank and inhibitor-containing solutions. Ensure the coupons are fully submerged. The volume of the solution should be sufficient to avoid significant changes in corrosive concentration during the test (e.g., 20 mL/cm² of coupon surface area).

-

Maintain the solutions at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 24 hours).

-

Post-Immersion Processing: After the immersion period, retrieve the coupons from the solutions.

-

Rinse the coupons with distilled water.

-

Remove the corrosion products by immersing the coupons in a cleaning solution (e.g., a solution of HCl containing an inhibitor like hexamine) for a short period, followed by scrubbing with a soft brush.

-

Rinse the cleaned coupons with distilled water and then with acetone.

-

Dry the coupons and re-weigh them to obtain the final weight (W_final).

-

Calculations:

-

Weight Loss (ΔW): ΔW = W_initial - W_final

-

Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ), where A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of the steel in g/cm³.

-

Inhibition Efficiency (η%): η% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

-

Electrochemical Measurements

Electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide insights into the kinetics and mechanism of corrosion inhibition.

Materials and Equipment:

-

Potentiostat/Galvanostat with frequency response analyzer for EIS

-

Three-electrode corrosion cell:

-

Working Electrode (WE): Steel sample with a defined exposed surface area.

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

-

Counter Electrode (CE): Platinum or graphite rod/mesh.

-

-

Corrosive medium and inhibitor solutions as prepared for weight loss measurements.

Procedure:

A. Potentiodynamic Polarization:

-

Cell Setup: Assemble the three-electrode cell with the steel working electrode, reference electrode, and counter electrode. Fill the cell with the test solution (blank or with inhibitor).

-

Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

-

Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

-

Data Analysis: Plot the resulting current density (log scale) versus the applied potential (Tafel plot).

-

Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

-